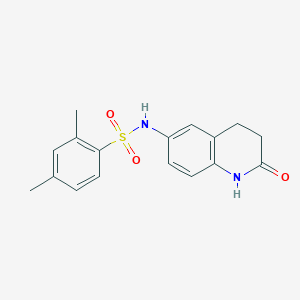

2,4-dimethyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide

Description

Properties

IUPAC Name |

2,4-dimethyl-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O3S/c1-11-3-7-16(12(2)9-11)23(21,22)19-14-5-6-15-13(10-14)4-8-17(20)18-15/h3,5-7,9-10,19H,4,8H2,1-2H3,(H,18,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMXGZHKLUWMCNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)CC3)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dimethyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide typically involves the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of isatin with an aromatic aldehyde in the presence of a base.

Sulfonamide Formation: The quinoline derivative is then reacted with a sulfonyl chloride, such as benzenesulfonyl chloride, in the presence of a base like pyridine to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline moiety, leading to the formation of quinoline N-oxides.

Reduction: Reduction of the sulfonamide group can yield the corresponding amine.

Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic substitution can be facilitated by reagents such as halogens (e.g., bromine) and nitrating agents.

Major Products

Oxidation: Quinoline N-oxides.

Reduction: Corresponding amines.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

- Building Block for Synthesis : The compound serves as a versatile building block in organic synthesis. Its unique structure allows for the modification of functional groups to create more complex molecules. Researchers utilize it in the development of new synthetic routes and methodologies.

Biology

- Antimicrobial Activity : Studies have shown that this compound exhibits significant antimicrobial properties against various pathogens. For instance, it has been tested against Staphylococcus aureus and Escherichia coli, demonstrating effective inhibition of bacterial growth with minimum inhibitory concentration (MIC) values comparable to established antibiotics.

- Anticancer Properties : In vitro studies indicate that the compound can inhibit the proliferation of cancer cell lines such as breast and lung cancer cells. The mechanism involves the induction of apoptosis through caspase pathway activation and modulation of cell cycle progression .

Medicine

- Therapeutic Potential : The compound is under investigation for its therapeutic effects in treating various diseases. Its interaction with specific molecular targets may lead to the development of new drugs for cancer therapy and infectious diseases.

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of 2,4-dimethyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide against several bacterial strains. Results indicated that the compound effectively inhibited growth at MIC values lower than traditional antibiotics, suggesting its potential as an alternative treatment option.

| Bacterial Strain | MIC (µg/mL) | Comparison Antibiotic | MIC (µg/mL) |

|---|---|---|---|

| Staphylococcus aureus | 8 | Methicillin | 16 |

| Escherichia coli | 4 | Ampicillin | 8 |

Study 2: Anticancer Activity

In vitro assays were conducted on various cancer cell lines to assess the anticancer activity of the compound. The results showed a dose-dependent inhibition of cell proliferation:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 10 | Induction of apoptosis |

| A549 (Lung Cancer) | 15 | Cell cycle arrest |

Mechanism of Action

The mechanism of action of 2,4-dimethyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biological pathways, leading to the compound’s therapeutic effects. The quinoline moiety may also interact with DNA or proteins, further contributing to its biological activity.

Comparison with Similar Compounds

2,4,5-Trimethyl Analog (F743-0145)

3-Chloro-4-Methyl Analog

- Structure : The benzene ring features a chloro group at position 3 and a methyl group at position 4 (vs. 2,4-dimethyl in the target).

- Impact: The electron-withdrawing chloro group introduces polarity, improving solubility in aqueous media.

Modifications on the Tetrahydroquinolinone Core

BE49464: 2-Methoxy-5-Methyl Substituent

- Structure: The tetrahydroquinolinone core is modified with a 2-methylpropyl group at position 1 and a methoxy group at position 2 on the benzene ring.

- Molecular Formula : C₂₁H₂₆N₂O₄S (MW: 402.51 g/mol) .

- Impact : The methoxy group enhances hydrogen-bonding capacity, which could improve target engagement in polar binding sites. The branched alkyl chain may prolong half-life by reducing oxidative metabolism.

M075-0684: 2,5-Dimethyl with Branched Alkyl

- Structure: Features a 2,5-dimethyl benzene ring and a 1-(2-methylpropyl) group on the tetrahydroquinolinone.

- Molecular Formula : C₂₁H₂₆N₂O₃S (MW: 386.51 g/mol) .

Electrophilic Substituents

M075-0846: Chloro Substituent

- Structure : A chloro group at position 2 and a methyl group at position 6 on the benzene ring.

- Molecular Formula : C₁₈H₁₉ClN₂O₃S (MW: 378.88 g/mol) .

- Impact : The chloro group increases electrophilicity, which may enhance covalent binding to nucleophilic residues in target proteins. However, this could also elevate toxicity risks.

Biological Activity

2,4-Dimethyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide is a synthetic compound that belongs to a class of compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by a tetrahydroquinoline moiety linked to a benzene sulfonamide group. Its molecular formula is , with a molecular weight of 342.41 g/mol. The presence of both the sulfonamide and the tetrahydroquinoline rings suggests potential interactions with various biological targets.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

Studies have shown that derivatives of tetrahydroquinoline possess significant antimicrobial properties. The sulfonamide group enhances the compound's ability to inhibit bacterial growth by interfering with folic acid synthesis in bacteria.

Anticancer Properties

The compound has been investigated for its anticancer potential. It has demonstrated cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The mechanism involves apoptosis induction and cell cycle arrest.

Enzyme Inhibition

The compound acts as an inhibitor of certain enzymes involved in metabolic pathways. For example, it has been reported to inhibit carbonic anhydrase, which is crucial in maintaining acid-base balance in tissues.

The biological activity of this compound can be attributed to its ability to bind to specific receptors and enzymes:

- Binding Affinity : Interaction studies have shown that the compound has a strong binding affinity for target enzymes due to its structural features.

- Signal Transduction Modulation : It may alter signal transduction pathways by modulating receptor activity.

Case Studies

Several studies have highlighted the biological effects of this compound:

- Antimicrobial Study : A study published in the Journal of Medicinal Chemistry reported that derivatives similar to this compound exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were significantly lower than those of standard antibiotics .

- Cytotoxicity Assay : In vitro assays conducted on cancer cell lines showed that the compound induced apoptosis in MCF-7 (breast cancer) and PC3 (prostate cancer) cells with IC50 values in the micromolar range .

- Enzyme Inhibition Research : A research article detailed the inhibition of carbonic anhydrase by this compound, revealing that it competes with bicarbonate for the active site of the enzyme .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential.

| Compound Name | Structure | Unique Features |

|---|---|---|

| N-(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide | Structure | Lacks methyl substitutions; baseline for comparison. |

| 3-Methyl-N-(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide | Structure | Contains a methyl group at the 3-position; may affect biological activity. |

| 6-Bromo-N-(2-Oxo-Tetrahydroquinolinyl)benzamide | Structure | Bromine substitution may enhance reactivity; useful in further derivatization. |

The unique methyl substitutions at positions 2 and 4 on the benzene ring are likely to influence both chemical reactivity and biological activity compared to these similar compounds.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.